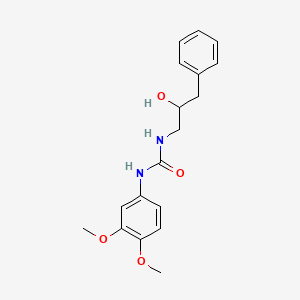

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Synthetic Chemistry Applications

One significant application of hindered ureas, akin to the structure of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea, is in synthetic chemistry where they serve as precursors or intermediates in various reactions. Hindered ureas have been shown to undergo efficient substitution reactions with a range of nucleophiles under neutral conditions. This property makes them valuable for the synthesis of amine derivatives and protecting groups for amines, thus facilitating the preparation of N-protected aniline derivatives incorporating commonly employed amine protecting groups (Hutchby et al., 2009).

Materials Science

In materials science, the structural diversity of ureas, including compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea, has been exploited to explore their potential in forming supramolecular structures such as gels, capsules, and crystals. These structures are built using hydrogen bonding between urea molecules, which is a key interaction for assembling complex molecular architectures (Capacci-Daniel et al., 2015).

Environmental Studies

The degradation behavior of urea derivatives, including those structurally related to 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea, has been a topic of interest in environmental studies. Understanding the photodegradation and hydrolysis of these compounds in water is crucial for assessing their environmental impact, particularly in relation to their persistence and the formation of potentially harmful byproducts (Gatidou & Iatrou, 2011).

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-23-16-9-8-14(11-17(16)24-2)20-18(22)19-12-15(21)10-13-6-4-3-5-7-13/h3-9,11,15,21H,10,12H2,1-2H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPNNBCCRCZIMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCC(CC2=CC=CC=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)

![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2374200.png)

![1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2374205.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2374215.png)